molecular formula C15H17NO B2589600 1-(2,4-dimethylphenyl)-2,6-dimethylpyridin-4(1H)-one CAS No. 403830-95-5

1-(2,4-dimethylphenyl)-2,6-dimethylpyridin-4(1H)-one

Cat. No. B2589600
CAS RN: 403830-95-5
M. Wt: 227.307
InChI Key: AOFSIGOSSMIWHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Research on N-aryl-substituted hydroxypyridin-ones, similar in structure to the requested compound, has elucidated their molecular structures and hydrogen-bonding capabilities. These compounds exhibit dimeric pairs through hydrogen bonding, which is crucial for understanding their reactivity and potential as building blocks in supramolecular chemistry (Burgess et al., 1998).

Coordination Chemistry

The η1-coordination of bulky aminopyridine in halide-containing iron (II) complexes demonstrates the flexibility and utility of pyridine derivatives in forming complex structures with metals, which could be applied in catalysis and materials science (Noor, 2022).

Synthesis Techniques

The solvent-free synthesis of 2,4,6-triarylpyridine derivatives, an area closely related to the synthesis of the requested compound, highlights innovative approaches to creating pyridine-based compounds with potential applications in pharmaceuticals, agrochemicals, and photodynamic therapy (Maleki, 2015).

Crystal Structures and Pharmacological Activities

Research on calcium channel antagonists based on dihydropyridine derivatives, structurally related to the query compound, provides insight into the relationship between molecular structure and pharmacological activity. These studies could inform the development of new therapeutics based on pyridine derivatives (Fossheim et al., 1982).

Photophysical and Electrochemical Properties

Studies on dimethoxyphenyl-pyrazinyl pyridines offer insights into the photophysical and electrochemical properties of pyridine derivatives, which could have applications in optoelectronic devices and sensors (Golla et al., 2020).

Mechanism of Action

For biologically active compounds, this involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact .

properties

IUPAC Name

1-(2,4-dimethylphenyl)-2,6-dimethylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-10-5-6-15(11(2)7-10)16-12(3)8-14(17)9-13(16)4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFSIGOSSMIWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC(=O)C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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